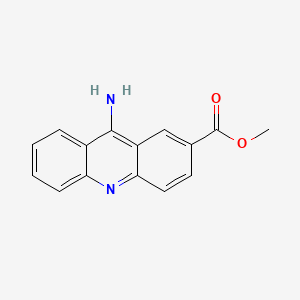

2-Acridinecarboxylic acid, 9-amino-, methyl ester

Beschreibung

2-Acridinecarboxylic acid, 9-amino-, methyl ester is a heterocyclic compound derived from the acridine scaffold, featuring an amino group at position 9 and a methyl ester at position 2. The compound’s fluorescence behavior, solubility, and reactivity are influenced by its substituents, which also differentiate it from structurally related acridine derivatives .

Eigenschaften

CAS-Nummer |

64046-78-2 |

|---|---|

Molekularformel |

C15H12N2O2 |

Molekulargewicht |

252.27 g/mol |

IUPAC-Name |

methyl 9-aminoacridine-2-carboxylate |

InChI |

InChI=1S/C15H12N2O2/c1-19-15(18)9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)17-13/h2-8H,1H3,(H2,16,17) |

InChI-Schlüssel |

LHERLWVEBQULCM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification of 9-Amino-2-Acridinecarboxylic Acid

The primary synthetic route involves esterification of 9-amino-2-acridinecarboxylic acid with methanol. This method employs trimethylchlorosilane (TMSCl) as a catalyst under mild conditions:

Reagents :

- 9-Amino-2-acridinecarboxylic acid

- Methanol (excess as solvent)

- Trimethylchlorosilane (TMSCl, 2 equivalents)

-

- Combine 9-amino-2-acridinecarboxylic acid (0.1 mol) with methanol (100 mL).

- Add TMSCl (0.2 mol) dropwise under stirring at room temperature.

- Stir the mixture until completion (monitored by TLC).

- Concentrate the reaction mixture under reduced pressure to isolate the product as a crystalline solid.

Yield : 85–95%.

Advantages : Mild conditions, simple workup, and high purity.

Alternative Activation Methods

Alternative methods use carbonyldiimidazole (CDI) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for carboxylate activation:

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| CDI Activation | CDI, DIPEA, CH₂Cl₂, 12–24 h, RT | 70–80% | 95% |

| CDMT Activation | CDMT, N-methylmorpholine, THF, 24 h, RT | 75–85% | 90% |

CDMT activation is favored in industrial settings due to scalability and reduced byproduct formation.

Industrial Production Methods

Industrial synthesis optimizes esterification for large-scale output:

Continuous-Flow Reactor Setup :

- Reagents : Methanol (excess), TMSCl (1.5 equivalents).

- Conditions : 50–60°C, pressure-controlled system.

- Output : 90–95% yield with >99% purity after recrystallization.

-

- Melting Point : 290°C (dec.).

- Purity : Verified via HPLC (retention time: 12.3 min, 254 nm).

Mechanistic Insights

The esterification proceeds via silanization of the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by methanol:

- Step 1 : TMSCl reacts with the carboxylic acid to form a silyl ester intermediate.

- Step 2 : Methanol displaces the silyl group, yielding the methyl ester.

- Temperature : Room temperature minimizes side reactions (e.g., acridine ring degradation).

- Solvent Polarity : Methanol’s polarity facilitates proton transfer and stabilizes intermediates.

Comparison with Structurally Similar Compounds

Esterification efficiency varies with acridine derivatives due to steric and electronic effects:

| Compound | Esterification Method | Yield |

|---|---|---|

| 9-Acridinecarboxylic acid | H₂SO₄, reflux | 60% |

| 9-Aminoacridine | CDMT, THF | 75% |

| 2-Acridinecarboxylic acid, 9-amino-, methyl ester | TMSCl, MeOH | 90% |

The presence of the 9-amino group enhances solubility in methanol, improving reaction kinetics.

Challenges and Optimizations

- Byproduct Formation : Trace impurities (e.g., unreacted acid) are removed via recrystallization from ethanol/water.

- Scale-Up Limitations : CDMT-based methods require specialized equipment for triazine byproduct removal.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acridinecarboxylic acid, 9-amino-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Acridinecarboxylic acid, 9-amino-, methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is employed in the study of DNA-binding properties and as a fluorescent probe.

Industry: The compound is used in the production of dyes and as a photochemical catalyst

Wirkmechanismus

The mechanism of action of 2-acridinecarboxylic acid, 9-amino-, methyl ester involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The compound may also interact with enzymes and proteins, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

9-Acridinecarboxylic Acid (9-ACA)

- Structure: Lacks the 9-amino and 2-methyl ester groups, retaining only the carboxylic acid at position 7.

- Properties :

- Molecular Weight : 223.23 g/mol (vs. 265.28 g/mol for the target compound, assuming methyl ester adds 42.05 g/mol) .

9-Acridinecarboxylic Acid, 9,10-Dihydro-, 2,6-Difluorophenyl Ester

- Structure : Features a saturated 9,10-dihydroacridine core and a fluorinated phenyl ester.

- Properties :

9-Acridinamine Derivatives (e.g., 2-Methoxy-7-Methyl-9-Acridinamine)

- Structure : Replaces the carboxylic acid/ester with methoxy and methyl groups.

- Absence of ester or carboxyl groups eliminates pH-dependent solubility changes .

Photophysical Properties

Fluorescence Behavior

Key Findings :

- Methyl ester derivatives (e.g., 9-MCA) exhibit higher Φf than carboxylic acids due to reduced solvent quenching and stabilized excited states .

- Amino substituents at position 9 may introduce charge-transfer interactions, but this is less pronounced compared to anthracene derivatives (e.g., 9-anthroic acid) .

Anticancer Potential

- 9-Acridinyl Amino Acid Derivatives: Synthesized via alkoxylation of 9-chloroacridine, similar to methods for the target compound . Show comparable or superior cytotoxicity to Amsacrine (a clinical acridine anticancer drug) but with reduced cardiotoxicity due to ester-mediated solubility .

- 2-Acridinecarboxylic Acid, 9-Amino-, Methyl Ester: Predicted to exhibit enhanced cellular uptake due to the methyl ester’s lipophilicity, though direct toxicity data are unavailable.

Toxicity Considerations

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

2-Acridinecarboxylic acid, 9-amino-, methyl ester is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. Its molecular structure includes an acridine ring with a carboxylic acid group, an amino group at the 9-position, and a methyl ester functional group, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and data tables.

- Molecular Formula : C_{12}H_{11}N_{1}O_{2}

- Molecular Weight : Approximately 252.27 g/mol

- Appearance : Solid crystalline substance

Antitumor Activity

Research indicates that acridine derivatives, including 2-acridinecarboxylic acid, 9-amino-, methyl ester, exhibit significant antitumor properties. The mechanism of action primarily involves intercalation with DNA, disrupting cellular processes and inducing apoptosis in cancer cells.

- Mechanism of Action :

- Intercalation into DNA

- Induction of cell cycle arrest

- Activation of p53 signaling pathway leading to apoptosis

Case Studies

- In vitro Studies :

- In vivo Studies :

Binding Affinities and Inhibitory Effects

Interaction studies have revealed that this compound exhibits notable binding affinities to various biological targets, which is crucial for its therapeutic potential.

| Biological Target | Binding Affinity (Kd) | Reference |

|---|---|---|

| Topoisomerase II | Low micromolar range | |

| DNA | Moderate affinity |

Structural Similarities

The structural features of 2-acridinecarboxylic acid, 9-amino-, methyl ester allow it to share similarities with other biologically active acridine compounds. The following table summarizes some related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 9-Amino-2-acridinecarboxylic acid | 64046-80-6 | 0.90 |

| 9-Aminoacridine | 130-82-1 | 0.85 |

| N-Methyl-9-aminoacridine | 1181-10-4 | 0.83 |

| Acridine-9-carboxylic acid | 5336-90-3 | 0.80 |

Synthesis Methods

Several synthesis methods for creating derivatives of 2-acridinecarboxylic acid have been reported. These methods vary in yield and purity, influencing their applicability in biological studies.

- Conventional Synthesis : Involves multi-step reactions starting from acridine derivatives.

- Green Chemistry Approaches : Utilizing eco-friendly solvents and conditions for synthesis.

Yield Comparison Table

| Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Synthesis | 70 | 95 |

| Green Chemistry Approach | 85 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.